eoxin E4

Description

Properties

IUPAC Name |

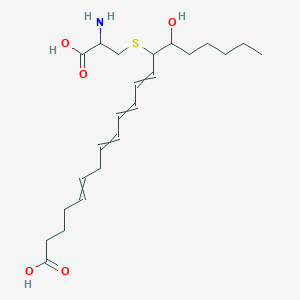

14-(2-amino-2-carboxyethyl)sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNENVYAVKECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways

Precursor Metabolism: Arachidonic Acid to 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE)

The initial step in the eoxin biosynthesis pathway involves the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE). wikipedia.orgpnas.orgwikipedia.orglipidmaps.org Arachidonic acid is a polyunsaturated omega-6 fatty acid that serves as a precursor for various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. lipidmaps.orgwikipedia.org

Role of Arachidonate (B1239269) 15-Lipoxygenase (ALOX15/15-LOX-1/15-LOX-2)

This critical initial oxygenation step is primarily catalyzed by Arachidonate 15-Lipoxygenase (ALOX15), also known as 15-LOX-1. wikipedia.orgpnas.orgwikipedia.orglipidmaps.org ALOX15 is a non-heme iron-containing dioxygenase that introduces a hydroperoxy group at the carbon 15 position of arachidonic acid, leading to the formation of 15(S)-HPETE. wikipedia.orguniprot.org While ALOX15 is the primary enzyme involved, ALOX15B (15-LOX-2) may also contribute to the formation of 15(S)-HPETE. wikipedia.orgwikipedia.org 15(S)-HPETE is a short-lived intermediate that can be further metabolized or reduced to 15(S)-HETE. wikipedia.org

Data Table: Enzymes Involved in 15-HPETE Formation

| Enzyme Name | Common Name(s) | Substrate | Product | Primary Role |

| Arachidonate 15-Lipoxygenase | ALOX15, 15-LOX-1 | Arachidonic Acid | 15(S)-HPETE | Primary |

| Arachidonate 15-Lipoxygenase Type B | ALOX15B, 15-LOX-2 | Arachidonic Acid | 15(S)-HPETE | Secondary |

Formation of Eoxin A4 (EXA4) from 15-HPETE

Following the formation of 15-HPETE, the next step in the pathway is its conversion to Eoxin A4 (EXA4). wikipedia.orgpnas.orgwikipedia.org This conversion is also mediated by 15-lipoxygenase-1 (ALOX15). wikipedia.orgpnas.org EXA4 is a 14,15-trans-epoxide, structurally analogous to Leukotriene A4 (LTA4) in the leukotriene pathway. wikipedia.orgpnas.org It is sometimes referred to as 14,15-LTA4 to highlight this analogy. pnas.org

Sequential Conversion to Eoxin C4 (EXC4), Eoxin D4 (EXD4), and Eoxin E4 (EXE4)

EXA4 serves as an intermediate that is rapidly converted to downstream eoxins: Eoxin C4 (EXC4), Eoxin D4 (EXD4), and this compound (EXE4). wikipedia.orgpnas.org This sequential conversion involves the addition and subsequent removal of amino acid residues. wikipedia.org

Enzymatic Steps: Leukotriene C4 Synthase, Gamma-Glutamyltransferase, Dipeptidase

The conversion of EXA4 to EXC4 is catalyzed by Leukotriene C4 Synthase (LTC4 synthase). wikipedia.orgpnas.org This enzyme conjugates glutathione (B108866) to EXA4, forming EXC4, which contains glutathione bound to carbon 14. wikipedia.org

EXC4 is then metabolized to EXD4 by the removal of the γ-L-glutamyl residue. wikipedia.org This step is thought to be mediated by a gamma-glutamyltransferase class enzyme, although the specific enzyme has not always been definitively identified. wikipedia.orgwikipedia.org

Finally, EXD4 is converted to EXE4 by the removal of the glycine (B1666218) residue. wikipedia.org This final step is catalyzed by a dipeptidase enzyme. wikipedia.orgreactome.org Similar to the gamma-glutamyltransferase, the specific dipeptidase involved in this conversion has not always been fully identified. reactome.org

Data Table: Sequential Conversion of Eoxins

| Precursor | Product | Enzyme Involved | Residue Added/Removed |

| EXA4 | EXC4 | Leukotriene C4 Synthase | + Glutathione |

| EXC4 | EXD4 | Gamma-Glutamyltransferase | - γ-L-glutamyl |

| EXD4 | EXE4 | Dipeptidase | - Glycine |

Intracellular Intermediate (EXA4) versus Extracellularly Acting Metabolites (EXC4, EXD4, EXE4)

Eoxin A4 (EXA4) is generally considered an intracellular intermediate. wikipedia.orgwikipedia.orgwikipedia.org It is rapidly metabolized within the cell to the downstream eoxins. wikipedia.orgwikipedia.org In contrast, Eoxin C4 (EXC4), Eoxin D4 (EXD4), and this compound (EXE4) are regarded as extracellularly acting metabolites. wikipedia.org These cysteinyl eoxins are secreted from the cells where they are produced and are thought to exert their biological effects in the extracellular environment. wikipedia.orgwikipedia.orgwikipedia.org

Comparative Analysis with the 5-Lipoxygenase-Derived Leukotriene Biosynthesis Pathway

The eoxin biosynthesis pathway, initiated by 15-lipoxygenase, is analogous to the leukotriene biosynthesis pathway, which is initiated by 5-lipoxygenase (5-LO). caymanchem.comwikipedia.orgpnas.org Both pathways start with arachidonic acid and involve a lipoxygenase enzyme to form a hydroperoxy intermediate (15-HPETE for eoxins, 5-HPETE for leukotrienes). wikipedia.orgwikipedia.orgwikipedia.org This is followed by the formation of an epoxide intermediate (EXA4 for eoxins, LTA4 for leukotrienes). wikipedia.orgwikipedia.org Subsequently, both pathways involve conjugation with glutathione by LTC4 synthase (forming EXC4 and LTC4, respectively) and sequential enzymatic cleavage of amino acid residues to yield the terminal metabolites (EXD4 and EXE4 for eoxins, LTD4 and LTE4 for leukotrienes). wikipedia.orgnih.gov

Despite these similarities, there are key differences. The initial lipoxygenase enzymes (15-LOX vs. 5-LO) act at different positions on the arachidonic acid molecule. wikipedia.orgwikipedia.org Furthermore, while LTC4 synthase is involved in the formation of both EXC4 and LTC4, the subsequent peptidases involved in the conversion to EXD4/EXE4 and LTD4/LTE4, while belonging to similar classes, may have distinct specificities or cellular localization. wikipedia.orgreactome.orgnih.gov The cellular distribution of the enzymes also differs, with eoxins primarily produced by cells rich in 15-LOX-1 activity like eosinophils and mast cells, while leukotrienes are produced by myeloid cells such as mast cells, eosinophils, basophils, and macrophages. wikipedia.orgnih.gov The regulation of the 5-LO and 15-LO pathways also differs, with the favored pathway depending on the stimulus. pnas.org

The Biosynthesis and Cellular Production of this compound

This compound, also known as 14,15-Leukotriene E4 (14,15-LTE4), is a lipid mediator belonging to the eoxin family. Eoxins are a class of proinflammatory eicosanoids derived from the metabolism of arachidonic acid. uni.luwikidata.org Their biosynthesis and cellular origins are key areas of research in understanding inflammatory processes.

The formation of this compound is part of a metabolic cascade initiated by the oxygenation of arachidonic acid. uni.luwikidata.orgnih.gov This pathway is analogous to the well-characterized biosynthesis of 5-lipoxygenase-derived leukotrienes. uni.luwikidata.org

The primary enzyme responsible for initiating the eoxin pathway is 15-lipoxygenase (specifically 15-LOX-1 or ALOX15). uni.luwikidata.orglipidmaps.orgwikipedia.orgfishersci.finih.gov This enzyme acts on arachidonic acid, a polyunsaturated fatty acid, to form the initial hydroperoxide product, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). uni.luwikidata.orglipidmaps.orgwikipedia.orgfishersci.finih.gov

Subsequently, 15(S)-HpETE is converted into an unstable epoxide intermediate known as Eoxin A4 (EXA4), also referred to as 14,15-Leukotriene A4 (14,15-LTA4). uni.luwikidata.orglipidmaps.orgnih.govwikipedia.org This transformation is also mediated by a 15-lipoxygenase. uni.luwikidata.orglipidmaps.orgnih.gov EXA4 is considered a short-lived intracellular intermediate that is rapidly processed into downstream eoxins. wikidata.orglipidmaps.orgnih.gov

The next step involves the conjugation of EXA4 with glutathione, catalyzed by the enzyme leukotriene C4 synthase. uni.luwikidata.orglipidmaps.orgnih.gov This reaction yields Eoxin C4 (EXC4), also known as 14,15-Leukotriene C4 (14,15-LTC4). uni.luwikidata.orglipidmaps.orgnih.govwikipedia.org

EXC4 undergoes further metabolic processing through the sequential removal of amino acid residues from the conjugated glutathione moiety. The removal of the γ-L-glutamyl residue from EXC4 results in the formation of Eoxin D4 (EXD4), or 14,15-Leukotriene D4 (14,15-LTD4). uni.luwikidata.orgwikipedia.org This step is thought to be mediated by a gamma-glutamyltransferase. wikidata.org

Finally, EXD4 is converted to this compound (EXE4) by the removal of the glycine residue. uni.luwikidata.org This terminal step in the biosynthesis pathway is catalyzed by a dipeptidase (DPEP). wikidata.orgguidetopharmacology.org While the specific dipeptidase involved in eoxin biosynthesis has not been fully identified, the reaction is analogous to the conversion of Leukotriene D4 to Leukotriene E4 in the 5-lipoxygenase pathway. wikidata.orgguidetopharmacology.org

| Step | Precursor | Enzyme(s) Involved | Product |

| Initial Oxygenation | Arachidonic acid | 15-Lipoxygenase (ALOX15) | 15(S)-HpETE |

| Epoxide Formation | 15(S)-HpETE | 15-Lipoxygenase | Eoxin A4 (EXA4) |

| Glutathione Conjugation | Eoxin A4 | Leukotriene C4 synthase | Eoxin C4 (EXC4) |

| Removal of γ-L-glutamyl | Eoxin C4 | Gamma-glutamyltransferase | Eoxin D4 (EXD4) |

| Removal of Glycine | Eoxin D4 | Dipeptidase (DPEP) | This compound (EXE4) |

Cellular and Tissue-Specific Production of this compound

Eoxins are primarily associated with production in specific cell types and tissues, particularly those involved in inflammatory and allergic responses.

Eosinophil and Mast Cell Contributions

Human eosinophils are recognized as a major source of eoxins. uni.lunih.govlipidmaps.orgfishersci.finih.govresearchgate.nethmdb.ca These cells contain abundant amounts of 15-lipoxygenase-1, the key enzyme initiating eoxin biosynthesis. lipidmaps.orgfishersci.firesearchgate.nethmdb.ca Studies involving the incubation of eosinophils with arachidonic acid have demonstrated the formation of EXC4, which can then be further metabolized to EXD4 and EXE4 within these cells. lipidmaps.orgnih.govresearchgate.net Eosinophil production of EXC4 can be stimulated by proinflammatory agents such as Leukotriene C4, prostaglandin (B15479496) D2, and interleukin-5, indicating that eoxins can be synthesized from the endogenous pool of arachidonic acid in these cells. lipidmaps.orgresearchgate.nethmdb.ca

Mast cells also contribute to eoxin production. uni.lunih.govlipidmaps.orgfishersci.finih.govresearchgate.nethmdb.ca Cord blood-derived mast cells and mast cells in vivo have been shown to express 15-LO-1, and activated mast cells can produce EXC4. lipidmaps.orgfishersci.finih.govresearchgate.net While mast cells synthesize EXC4, the subsequent metabolism to this compound in mast cells has not been consistently documented in all studies. nih.gov However, the presence of the necessary downstream enzymes in mast cells suggests potential for this compound formation.

Production in Other Cellular Contexts (e.g., Nasal Polyps, Basophils)

Beyond eosinophils and mast cells, eoxin production has been observed in other cellular and tissue contexts. Surgically removed nasal polyps from allergic subjects have been shown to produce EXC4. uni.lunih.govlipidmaps.orgfishersci.finih.govresearchgate.nethmdb.ca Airway epithelial cells can also express 15-LO-1 and produce EXC4, with expression increasing upon stimulation with interleukin-4. uni.lufishersci.fi The L1236 Reed-Sternberg cell line, derived from Hodgkin's lymphoma, is another documented source of eoxins, capable of converting EXC4 to EXD4 and EXE4. uni.lufishersci.figuidetopharmacology.org

While basophils are known to produce other lipid mediators like leukotrienes, the production of eoxins by human basophils from arachidonic acid has not been reported. uni.lulipidmaps.orgnih.gov However, rat basophils have demonstrated the ability to conjugate synthetic 14,15-LTA4 (EXA4) to 14,15-LTC4 (EXC4). lipidmaps.orgnih.gov

The cellular and tissue distribution of eoxin production highlights their potential involvement in localized inflammatory responses, particularly in conditions associated with eosinophil and mast cell accumulation, such as allergic diseases and certain lymphomas.

Molecular Mechanisms of Action

Receptor Interactions and Functional Agonism

Eoxin E4 is understood to be a biologically active mediator that elicits cellular responses via interaction with specific receptors ontosight.ai. While sharing structural similarities with the well-established cysteinyl leukotrienes (CysLTs), EXE4 demonstrates a distinct profile of receptor interactions when compared to the canonical CysLT1 and CysLT2 receptors wikiwand.comuj.edu.pl. Investigations into the receptor systems responsive to EXE4 have unveiled complex binding dynamics and have led to the proposition of novel, as yet unidentified, receptors wikiwand.comcaymanchem.com.

Investigation of Specific Receptor Systems (e.g., P2Y12-related signaling)

Exploration into the receptor systems mediating this compound's effects has included examining the potential role of the P2Y12 receptor, a purinergic receptor known to be involved in various cellular processes uni-heidelberg.denih.govnih.gov. Studies investigating leukotriene E4 (LTE4), a related eicosanoid from the 5-lipoxygenase pathway, have indicated that the P2Y12 receptor may be necessary for LTE4-mediated pulmonary inflammation nih.gov. Furthermore, expression of the P2Y12 receptor was shown to enable LTE4-induced activation of extracellular signal-regulated kinase (ERK) in transfected cells and the production of chemokines and prostaglandin (B15479496) D2 in mast cells nih.gov. An in silico analysis also suggested a potential binding interaction between P2Y12 and CysLTs caymanchem.com. However, contradictory findings exist, with some research indicating that LTE4 does not directly activate signaling via P2Y12, as evidenced by the lack of calcium mobilization in cells expressing this receptor nih.gov. This suggests that P2Y12 might function as a co-receptor rather than the primary receptor for LTE4 nih.gov. The exact nature of the interaction between EXE4 and P2Y12, or related signaling pathways, remains an active area of scientific inquiry uni-heidelberg.denih.gov.

Distinct Activity from Canonical Cysteinyl Leukotriene Receptors (CysLT1, CysLT2)

This compound exhibits functional characteristics that differentiate it from the canonical cysteinyl leukotriene receptors, CysLT1 and CysLT2 wikiwand.comuj.edu.pl. Unlike LTC4 and LTD4, which are potent agonists for CysLT1 and CysLT2, LTE4 is generally considered to have weak or partial agonistic activity at these receptors in in vitro systems caymanchem.comaai.orgpnas.orgnih.gov. Eoxins, including EXE4, share structural resemblances with CysLTs but are synthesized through a distinct pathway initiated by 15-lipoxygenase, in contrast to the 5-lipoxygenase pathway responsible for CysLT formation wikipedia.orguj.edu.pl. Despite these structural similarities, the biological responses elicited by EXE4 appear to largely bypass direct, high-affinity engagement with CysLT1 and CysLT2 wikiwand.comnih.gov.

Hypothesized Involvement of Unidentified Receptors

The observation that LTE4 can induce significant biological responses in human airways in vivo, such as bronchoconstriction, airway hyperresponsiveness, and inflammatory cell infiltration, despite its limited activity at CysLT1 and CysLT2, strongly suggested the existence of alternative receptors with a higher responsiveness to LTE4 pnas.orgnih.gov. This has led to the hypothesis that as-yet-unidentified receptors play a role in mediating the effects of both LTE4 and potentially EXE4 wikiwand.comcaymanchem.com. Recent studies have identified GPR99 as a high-affinity receptor for LTE4, demonstrating its involvement in mediating responses such as cutaneous vascular permeability and mucin release in respiratory epithelial cells pnas.orgnih.gov. Notably, GPR99-mediated responses are not blocked by commonly used CysLT receptor antagonists pnas.org. This evidence supports the concept of receptor systems beyond the classical CysLT1 and CysLT2 that are responsive to E-series leukotrienes and eoxins wikiwand.comcaymanchem.compnas.org.

Intracellular Signaling Cascades Triggered by this compound

Investigations into the cellular effects of LTE4, given its structural parallels with EXE4, have provided insights into the intracellular signaling cascades that can be activated by these mediators caymanchem.comnih.gov. Studies using human mast cell lines have shown that LTE4 can trigger phosphorylation events and influence the expression of key inflammatory mediators caymanchem.comnih.gov.

ERK, p90RSK, and CREB Phosphorylation Events

Research conducted in LAD2 human mast cells has demonstrated that stimulation with LTE4 results in the phosphorylation of extracellular signal-regulated kinase (ERK), p90RSK, and CREB caymanchem.comnih.gov. The phosphorylation of ERK is a crucial step in activating the MAPK/ERK pathway, which is involved in regulating diverse cellular functions, including cell proliferation and gene expression wikipedia.orgnih.gov. p90RSK is recognized as a downstream target of ERK, and both kinases can translocate to the nucleus, where p90RSK can phosphorylate CREB semanticscholar.orgnih.govmdpi.com. Phosphorylation of CREB at serine 133 is linked to its activation and subsequent modulation of gene transcription semanticscholar.orgnih.gov.

The following table summarizes observed phosphorylation events in LAD2 cells stimulated with LTE4:

| Signaling Intermediate | Observed Effect on Phosphorylation |

| MEK | Increased nih.gov |

| ERK | Increased caymanchem.comnih.gov |

| p90RSK | Increased caymanchem.comnih.gov |

| CREB | Increased caymanchem.comnih.gov |

These phosphorylation events involving ERK, p90RSK, and CREB suggest that EXE4, similar to LTE4, has the capacity to activate intracellular signaling pathways that influence cellular behavior and gene expression in inflammatory contexts caymanchem.comnih.gov.

Regulation of Cyclooxygenase-2 (COX-2) Expression and Prostaglandin D2 Synthesis

In addition to inducing phosphorylation events, LTE4 has been shown to upregulate the expression of cyclooxygenase-2 (COX-2), leading to increased synthesis of prostaglandin D2 (PGD2) in LAD2 cells caymanchem.comnih.gov. COX-2 is a pivotal enzyme in the biosynthesis of prostaglandins, including PGD2, which are potent mediators involved in inflammation and immune responses wikipedia.orgnih.gov. The induction of COX-2 expression by LTE4 indicates a mechanism by which this eicosanoid can contribute to the amplification of inflammatory signals through the generation of other lipid mediators caymanchem.comnih.gov.

Studies have revealed that the induction of COX-2 expression and PGD2 synthesis by LTE4 can be modulated by inhibiting specific signaling pathways caymanchem.comnih.gov. For example, treatment with the PPARγ inhibitor GW9662 or knockdown of PPARγ expression attenuated LTE4-induced COX-2 expression and PGD2 synthesis caymanchem.comnih.gov. Furthermore, these effects were sensitive to inhibition of CysLT1 or Gαi-linked receptors by MK 571 and pertussis toxin, respectively caymanchem.com. Although the CysLT1 antagonist MK571 inhibited LTE4-mediated PGD2 production, knockdown of the CysLT1 receptor did not abolish this effect, providing further support for the involvement of distinct or complex receptor mechanisms nih.gov.

The ability of EXE4, mirroring the effects of LTE4, to regulate COX-2 expression and PGD2 synthesis underscores its potential role in shaping the inflammatory response through the coordinated production of various lipid mediators caymanchem.comnih.govnih.gov.

Crosstalk with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

The interaction between this compound and the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway is an area of ongoing research. PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression involved in adipogenesis, lipid metabolism, and inflammation mdpi.com. PPARs, including PPARγ, form heterodimers with Retinoid X Receptor (RXR) and regulate target gene promoters mdpi.com.

While direct evidence detailing the specific crosstalk between this compound and PPARγ is limited in the provided search results, related research on other lipid mediators and inflammatory pathways provides context for potential interactions. For instance, studies have shown that other lipid mediators, such as 15-hydroxyeicosatetraenoic acid (15-HETE), which is a precursor in the eoxin synthesis pathway, can act as endogenous ligands for PPARs researchgate.net. Additionally, research on Mycobacterium leprae infection in Schwann cells has demonstrated a crosstalk between the mannose receptor (CD206) and PPARγ, influencing lipid droplet formation and prostaglandin E2 production, which are relevant to inflammatory responses plos.org. This suggests that lipid metabolism pathways, often regulated by PPARγ, can be intertwined with immune and inflammatory signaling.

Further research is needed to fully elucidate how this compound specifically interacts with or modulates the PPARγ pathway and the downstream consequences of such interactions in the context of inflammatory and immune responses.

Modulation of Immune Cell Function and Inflammatory Responses

This compound is recognized for its role in modulating immune cell function and contributing to inflammatory responses, particularly in allergic diseases like asthma ontosight.ai. Eoxins are considered pro-inflammatory eicosanoids wikipedia.org.

Influence on Immune Cell Migration and Activation

This compound influences immune cell migration and activation ontosight.ai. Immune cell migration, the movement of immune cells to sites of infection or injury, is a critical aspect of the immune response and is often guided by signaling molecules like chemokines rupress.orgnih.gov. Cytokines also play a role in directing immune cells and influencing their activation state clevelandclinic.org.

While the specific mechanisms by which this compound affects immune cell migration and activation are still being investigated, its involvement in inflammatory processes suggests it likely impacts the recruitment and functional state of various immune cell types, such as eosinophils and mast cells, which are known producers of eoxins wikipedia.org. Research indicates that this compound can contribute to airway inflammation, a key feature of asthma ontosight.ai.

Differential Effects on Pro-inflammatory versus Anti-inflammatory Cytokine Production

Cytokines are crucial signaling proteins that regulate inflammation and immune responses clevelandclinic.orgsinobiological.com. They are broadly classified as either pro-inflammatory, which trigger and amplify inflammation, or anti-inflammatory, which suppress inflammation and promote resolution clevelandclinic.orgsinobiological.comnews-medical.net. The balance between these two types of cytokines is critical for maintaining immune homeostasis sinobiological.comnews-medical.net.

Further detailed studies are required to fully characterize the specific cytokines influenced by this compound and the cellular contexts in which these effects occur. Understanding this differential modulation is key to understanding the precise role of this compound in various inflammatory and immune-mediated conditions.

Biological and Pathophysiological Implications

Contribution to Inflammatory Processes

Eoxins are considered key proinflammatory eicosanoids. wikipedia.org Their production by inflammatory cells such as eosinophils and mast cells underscores their involvement in inflammatory responses. wikipedia.orgnih.gov Elevated levels of eoxins, including Eoxin E4, have been detected in inflammatory conditions like childhood asthma. uj.edu.pl

Enhancement of Vascular Permeability in Endothelial Cell Monolayers

A notable effect of eoxins is their capacity to modulate and enhance vascular permeability, as demonstrated in in vitro studies using endothelial cell monolayers. pnas.orgnih.gov Increased vascular permeability is a fundamental characteristic of inflammation. pnas.org Research indicates that eoxins can augment endothelial cell permeability. pnas.org In one experimental model, eoxins exhibited significantly greater potency than histamine (B1213489) in increasing endothelial permeability. pnas.orgmedchemexpress.com Specifically, this compound has been shown to increase the vascular permeability of human endothelial cell monolayers; while its potency is less than that of Leukotriene C4 (LTC4), it is approximately 100-fold greater than that of histamine. caymanchem.commedchemexpress.com

The following table summarizes the relative potencies of this compound, LTC4, and Histamine in enhancing vascular permeability in human endothelial cell monolayers:

| Compound | Relative Potency (compared to Histamine) | Relative Potency (compared to LTC4) |

| This compound | ~100-fold greater caymanchem.commedchemexpress.com | ~10-fold less caymanchem.commedchemexpress.com |

| LTC4 | Not explicitly stated, but higher than this compound caymanchem.commedchemexpress.com | - |

| Histamine | - | Much less potent than this compound caymanchem.commedchemexpress.com |

Role in Allergic Reactions and Asthma Pathogenesis

Eoxins have been implicated in the mechanisms underlying allergic reactions and the development of asthma. wikipedia.orgontosight.ai Elevated levels of eoxins, including this compound, have been correlated with childhood asthma and bronchial hyperresponsiveness (BHR). uj.edu.pl

Contribution to Airway Inflammation and Bronchoconstriction

This compound is believed to contribute to the intensification of airway inflammation, a hallmark feature of respiratory conditions like asthma. ontosight.ai The 15-LO pathway, responsible for eoxin synthesis, has been linked to the pathogenesis of bronchial asthma. pnas.org Increased quantities of 15-LO-1, the initiating enzyme in eoxin production, are found in the bronchial submucosa of individuals with asthma. pnas.org

Inhaled Leukotriene E4 (LTE4), which is chemically identical to this compound, has been shown to induce bronchoconstriction in asthmatic subjects. atsjournals.orgpnas.org While the immediate bronchoconstrictive effect of inhaled LTE4 may be transient, its contribution to sustained airway responses is notable. atsjournals.org

Induction of Airway Hyper-responsiveness

This compound has been associated with the induction of airway hyper-responsiveness (AHR). uj.edu.plnih.gov Elevated this compound levels in exhaled breath condensate (EBC) have shown an association with BHR in children diagnosed with asthma. uj.edu.plresearchgate.net Studies have indicated a correlation between EBC LTE4 levels and the provocative concentration of methacholine (B1211447) required to cause a reduction in FEV1 in asthmatic children, suggesting its potential as a non-invasive marker for assessing airway inflammation and bronchial hyperresponsiveness. researchgate.net Furthermore, the inhalation of LTE4 by asthmatic individuals can potentiate airway hyperresponsiveness when subsequently challenged with histamine. nih.gov

Chemoattraction and Recruitment of Eosinophils, Basophils, and Mast Cells to Inflammatory Sites

Eosinophils, basophils, and mast cells are crucial inflammatory cells involved in allergic responses and asthma. atsjournals.orgfrontiersin.org this compound, alongside other lipid mediators such as Leukotriene E4 (LTE4) and Prostaglandin (B15479496) D2 (PGD2), has been identified as a chemoattractant for eosinophils. frontiersin.orgjiaci.orgnih.gov LTE4, also known as this compound, facilitates the recruitment of eosinophils, basophils, and mast cells into the sputum and bronchial mucosa of individuals with asthma. atsjournals.orgnih.govcaymanchem.com This recruitment process contributes to the cellular infiltration observed at inflammatory sites during allergic asthma. atsjournals.orgfrontiersin.org

Augmentation of Th2 Cell Proinflammatory Cytokine Production in Response to Prostaglandin D2

Leukotriene E4 (LTE4) has been demonstrated to activate human Th2 cells, resulting in an exaggerated production of proinflammatory cytokines when exposed to Prostaglandin D2 (PGD2). aai.org PGD2 is a primary prostaglandin produced by mast cells and plays a significant role in allergic and asthmatic anaphylaxis. lipidmaps.orgwikipedia.org It also contributes to the recruitment of Th2 cells, eosinophils, and basophils. wikipedia.org The interaction between LTE4 and PGD2, leading to augmented Th2 cytokine production, highlights a potential mechanism by which this compound may contribute to the amplification of the allergic inflammatory response. aai.org

Associations with Neoplastic Processes

This compound, a member of the eoxin family of eicosanoids, has been suggested to contribute to the development and/or progression of certain types of cancer wikipedia.orgwikiwand.com. Eoxins are produced through the metabolism of arachidonic acid by enzymes possessing 15-lipoxygenase activity, such as ALOX15 or ALOX15B wikipedia.org. The product of this initial step, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), is then converted to a series of eoxins, including this compound (EXE4), which is also known as 14,15-leukotriene E4 wikipedia.orgwikipedia.org. This compound synthase, or arachidonate (B1239269) 15-lipoxygenase, is the enzyme crucial for the biosynthesis of eoxins from arachidonic acid ontosight.ai. This enzyme inserts oxygen into arachidonic acid, forming 15-HPETE, which is subsequently metabolized to this compound and related compounds ontosight.ai. This compound synthase activity has been implicated in various biological processes, including inflammation, immune response, and cancer development ontosight.ai.

Involvement in Hodgkin Lymphoma Pathogenesis

Eoxins are produced by various cells, including human eosinophils, mast cells, and the L1236 Reed–Sternberg cell line, which is derived from Hodgkin Lymphoma wikipedia.org. This production of eoxins by Reed-Sternberg cells has led to the suggestion that they are involved in the pathogenesis of Hodgkin Lymphoma wikipedia.org. Classical Hodgkin Lymphoma is characterized by the presence of malignant Hodgkin and Reed-Sternberg cells within an inflammatory microenvironment nih.gov. These Reed-Sternberg cells originate from germinal center B cells nih.govmsdmanuals.com. Studies have shown that the Hodgkin Lymphoma-derived cell line L1236 exhibits high expression of 15-lipoxygenase-1 and efficiently converts arachidonic acid to eoxin C4, eoxin D4, and this compound nih.gov. Immunohistochemistry studies on Hodgkin Lymphoma tumor tissue revealed that 15-lipoxygenase-1 is expressed in primary Hodgkin Reed-Sternberg cells in a significant majority of investigated biopsies (85%) nih.gov. This enzyme was not detected in biopsies of various non-Hodgkin lymphoma subtypes nih.gov. The expression of 15-lipoxygenase-1 and the potential formation of eoxins by Hodgkin Reed-Sternberg cells in vivo are considered likely contributors to the inflammatory features observed in classical Hodgkin Lymphoma nih.gov. These findings may hold diagnostic and therapeutic implications for the disease nih.gov.

Potential Role in Prostate and Colon Carcinoma

Beyond Hodgkin Lymphoma, eoxins have also been suggested to play a role in prostate cancer and colon carcinoma wikipedia.orgwikiwand.com. Research indicates that this compound synthase activity may be involved in the regulation of cancer cell growth and metastasis ontosight.ai.

In the context of prostate cancer, studies have explored the potential of using antibodies that react with surface antigens present on prostate cancers. For example, a monoclonal antibody designated E4 has been used to generate immunotoxins targeting prostate cancer cells nih.gov. These E4-derived immunotoxins showed cytotoxic effects on antigen-positive prostate, breast, and colon carcinoma cell lines nih.gov. While this research focuses on an antibody designated E4 and its use in immunotoxins rather than the this compound compound itself, it highlights a potential link between specific cellular markers in prostate and colon cancers and agents designated "E4".

Structure Activity Relationship Sar Investigations of Eoxin E4

Methodological Framework for Eoxin E4 SAR Studies

The methodological framework for investigating the SAR of this compound typically involves a multidisciplinary approach combining chemical synthesis, biological assays, and increasingly, computational modeling.

Chemical Synthesis: This involves the synthesis of this compound and a series of its structural analogues. Analogues are designed with specific modifications to different parts of the molecule, such as alterations to the fatty acid chain length, the position or geometry of double bonds, modifications to the hydroxyl group, or changes to the cysteinyl moiety caymanchem.com. The purity and structure of synthesized compounds are rigorously confirmed using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy caymanchem.com.

Biological Assays: Synthesized this compound and its analogues are then evaluated in various biological assays to assess their activity. Relevant assays for this compound SAR studies often include:

Cell-based assays: Measuring effects on immune cell migration, activation, and the release of inflammatory mediators from cells like eosinophils and mast cells nih.gov.

Receptor binding assays: Determining the affinity of this compound and its analogues for putative eoxin receptors, if identified ontosight.ai. While specific receptors for this compound are still an area of research, studies on related cysteinyl leukotrienes (LTC4, LTD4, LTE4) provide a precedent for receptor-mediated activity caymanchem.com.

Functional assays: Assessing effects on physiological responses, such as changes in vascular permeability, which eoxins have been shown to modulate nih.gov. Eoxins, including this compound, have been shown to increase the permeability of endothelial cell monolayers in vitro nih.gov. In this model system, eoxins were significantly more potent than histamine (B1213489) nih.gov.

Analytical Techniques: Mass spectrometry (MS), particularly coupled with liquid chromatography (LC), is a key technique for identifying and quantifying eoxins and their metabolites in biological samples, which is essential for understanding their formation and metabolism in the context of SAR caymanchem.com.

Analysis of this compound Structural Features and their Contribution to Biological Activity

The biological activity of this compound is intrinsically linked to its specific structural features. This compound is characterized by a 20-carbon fatty acid chain with a hydroxyl group at position 15, a thioether linkage at position 14 to a cysteinyl group, and a series of double bonds at specific positions and geometries (5Z, 8Z, 10E, 12E) caymanchem.com.

Based on studies of eoxins and related leukotrienes, the following structural features are likely to be critical for this compound activity:

The hydroxyl group at C15: The presence and stereochemistry (15S) of the hydroxyl group are characteristic of eoxins derived from the 15-LO pathway and may play a role in receptor recognition or downstream signaling.

The cysteinyl moiety at C14: The thioether linkage to the amino acid cysteine is a defining feature of cysteinyl leukotrienes and eoxins. This polar and ionizable group is crucial for the interaction with cysteinyl leukotriene receptors, although the specific receptor(s) for this compound may differ from those for LTC4, LTD4, and LTE4 ontosight.ai. Studies have shown that this compound can be metabolized from eoxin D4 and eoxin C4 in eosinophils nih.gov.

The carboxylic acid group: The free carboxylic acid at the omega end of the fatty acid chain is typically essential for the activity of eicosanoids, contributing to binding interactions with receptors.

SAR studies would involve systematically modifying each of these features and observing the resulting changes in biological activity. For example, altering the position or configuration of the double bonds, changing the stereochemistry of the hydroxyl group, or modifying the amino acid attached via the thioether linkage would provide insights into their specific contributions to binding affinity and functional responses.

Advanced Analytical Methodologies in Eoxin E4 Research

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of Eoxin E4, providing unparalleled sensitivity and specificity. pnas.org It is often coupled with liquid chromatography for robust separation and identification from complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for profiling this compound and its related metabolites. In this technique, reverse-phase high-performance liquid chromatography (HPLC) is used to separate eoxins from other lipid mediators based on their polarity before they are introduced into the mass spectrometer. This compound, being a metabolite of Eoxin C4 (EXC4) and Eoxin D4 (EXD4), can be resolved from these precursors and from its 5-lipoxygenase-derived isomer, Leukotriene E4 (LTE4). pnas.org

LC-MS-based metabolomics allows for the simultaneous analysis of numerous compounds in a single run. Method packages for lipid mediator analysis often include optimized parameters for this compound, facilitating its inclusion in wider profiling studies of biological samples. shimadzu.comshimadzu.com This approach is critical for understanding the metabolic pathway of eoxins and how it is altered in disease states. For instance, targeted lipidomic analysis using tandem mass spectrometry has been successfully applied to quantify this compound in complex ex vivo samples such as bronchoalveolar lavage fluid. researchgate.net

Electrospray Tandem Mass Spectrometry (ESI-MS/MS) for Structural Identification and Quantification

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the definitive method for the structural confirmation and quantification of this compound. ESI is a soft ionization technique that allows the molecule to be ionized intact, typically as a protonated molecule [M+H]⁺ in positive ion mode. For this compound, this corresponds to a mass-to-charge ratio (m/z) of 440.2. pnas.org

Once the parent ion is selected, it is subjected to collision-induced dissociation, which breaks the molecule into characteristic fragment ions. The resulting product ion spectrum serves as a molecular fingerprint, allowing for unambiguous identification. This technique is sensitive enough to differentiate this compound from other structurally similar leukotrienes. pnas.org For quantitative studies, a multiple reaction monitoring (MRM) approach is often employed, where the instrument is set to detect specific transitions from the parent ion to one or more fragment ions, providing high specificity and sensitivity. scispace.com

| Parameter | Description | Value/Setting for this compound Analysis |

|---|---|---|

| Instrumentation | Type of mass spectrometer used. | Triple Quadrupole Mass Spectrometer (TSQ Quantum Ultra) pnas.org |

| Ionization Mode | Method used to ionize the analyte. | Positive-Ion Electrospray (ESI+) pnas.org |

| Parent Ion (m/z) | Mass-to-charge ratio of the intact protonated molecule. | 440.2 [M+H]⁺ pnas.org |

| Analysis Mode | MS technique for identification and quantification. | Product Ion Scans (for identification), Multiple Reaction Monitoring (MRM) (for quantification) pnas.orgscispace.com |

| Chromatography | Separation technique preceding mass spectrometry. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) pnas.org |

In Vitro Cellular Models for Functional Characterization

To understand the biological impact of this compound, researchers utilize various in vitro cellular models that replicate specific physiological environments. These systems are essential for dissecting the molecular mechanisms through which this compound exerts its effects.

Endothelial Cell Monolayer Permeability Assays

A key feature of inflammation is the increase in vascular permeability, leading to tissue swelling. This compound has been shown to be a potent mediator of this process. pnas.orgcaymanchem.com The effect of this compound on vascular permeability is studied using in vitro assays consisting of human endothelial cells grown as a tight monolayer on a semipermeable membrane. This model mimics the barrier function of a blood vessel wall. pnas.orgnih.gov

The integrity of the endothelial barrier is quantified by measuring the transendothelial electrical resistance (TEER). A decrease in TEER indicates an increase in the permeability of the monolayer. Studies have shown that this compound, along with EXC4 and EXD4, induces a dose-dependent decrease in TEER, signifying increased permeability. pnas.org While its effect is approximately 10-fold less potent than Leukotriene C4, this compound is about 100-fold more potent than histamine (B1213489) at increasing vascular permeability. caymanchem.commedchemexpress.com This demonstrates that eoxins are significant pro-inflammatory mediators capable of modulating endothelial barrier function. pnas.orgnih.gov

Immune Cell Culture Systems (e.g., Eosinophils, Mast Cells, Th2 Cells) for this compound Production and Response Studies

Eoxins are so named because they are predominantly synthesized by eosinophils. pnas.org These cells, along with mast cells, are primary sources of this compound and its precursors. pnas.orgnih.gov Therefore, cultured human eosinophils and mast cells are critical in vitro models for studying the biosynthesis of this compound. Research has demonstrated that challenging these cultured cells with arachidonic acid or specific pro-inflammatory agents like prostaglandin (B15479496) D2 and IL-5 stimulates the production of eoxins. pnas.org

These cell culture systems are not only used to study the production of this compound but also to investigate the cellular responses it might trigger in an autocrine or paracrine fashion. The expression of 15-lipoxygenase-1, the key enzyme in the eoxin synthesis pathway, can be induced by Th2 cytokines such as IL-4 and IL-13, highlighting the intricate connection between these immune cells in inflammatory pathways. pnas.org Studying these interactions in controlled in vitro environments is crucial for understanding the role of this compound in allergic and inflammatory conditions like asthma. nih.gov

Ex Vivo Sample Analysis for Biomarker Discovery and Pathophysiological Correlation

Analyzing this compound levels in samples taken directly from patients (ex vivo) provides a vital link between fundamental research and clinical disease. This analysis helps establish the compound's relevance in pathophysiology and its potential as a clinical biomarker.

This compound has been successfully detected and quantified in various human biological samples. A notable example is the analysis of exhaled breath condensate (EBC), a non-invasive method to sample the airway lining fluid. In a study of school-aged children, ratios of this compound to palmitic acid were found to be significantly increased in asthmatic children compared to healthy controls. uj.edu.pl This finding points to an activated 15-lipoxygenase pathway in childhood asthma and suggests this compound could serve as a biomarker for the disease. uj.edu.pl

Furthermore, in studies of severe respiratory diseases, this compound has been identified in bronchoalveolar lavage (BAL) fluid from critically ill COVID-19 patients. researchgate.netnih.govacs.org Its presence in these samples, along with other inflammatory mediators, underscores its association with acute and severe inflammatory responses in the lungs. researchgate.net The correlation of elevated this compound levels with disease states like asthma and severe lung inflammation validates its pathophysiological importance and promotes its candidacy as a biomarker for monitoring inflammatory activity. uj.edu.pl

| Sample Type | Disease Context | Key Finding Related to this compound | Reference |

|---|---|---|---|

| Exhaled Breath Condensate (EBC) | Childhood Asthma | This compound/Palmitic Acid ratios were significantly increased in asthmatic children compared to healthy controls. | uj.edu.pl |

| Bronchoalveolar Lavage (BAL) Fluid | Severe COVID-19 | Increased levels of this compound were detected, indicating a "lipid mediator storm" in the lungs of severely ill patients. | researchgate.netnih.gov |

| Nasal Polyps | Allergic Subjects | Tissue from nasal polyps was shown to be capable of producing Eoxin C4, the precursor to this compound. | pnas.org |

Analysis of Exhaled Breath Condensate (EBC) for this compound Levels

Exhaled breath condensate (EBC) has emerged as a valuable non-invasive sample source for studying airway inflammation. uj.edu.pl The collection process involves breathing tidally for 15 to 20 minutes into a cooling trap, which accumulates 1 to 2 mL of liquid containing nonvolatile compounds from the airway lining. uj.edu.pl The analysis of these nonvolatile compounds, including this compound, requires highly sensitive methods like mass spectrometry due to their low concentrations. uj.edu.pl

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting this compound in EBC. uj.edu.pluj.edu.pl This technique allows for the specific identification and quantification of various eicosanoids. uj.edu.pl Studies have successfully used this methodology to demonstrate the presence of eoxins in the EBC of children and adults, linking them to inflammatory airway diseases like asthma. uj.edu.pluj.edu.pl

Research has shown that this compound levels are often altered in individuals with specific respiratory conditions. For instance, a study on childhood asthma found that the ratio of this compound to palmitic acid (PA) was significantly increased in asthmatic children compared to healthy controls. uj.edu.pl Another study focusing on aspirin-intolerant asthma (AIA) noted that subjects with AIA had higher this compound levels if they were being treated with glucocorticosteroids. uj.edu.pl In the context of viral infections, a targeted metabolomic approach using liquid chromatography-mass spectrometry (LC-MS) identified increased levels of this compound in the EBC of patients infected with SARS-CoV-2. researchgate.net

Table 1: this compound Levels in Exhaled Breath Condensate (EBC) Across Different Patient Cohorts

| Patient Group | Finding | Analytical Method | Source |

|---|---|---|---|

| Childhood Asthma vs. Healthy Controls | This compound/Palmitic Acid (PA) ratio was significantly increased in asthmatic children. | Mass Spectrometry | uj.edu.pl |

| Aspirin-Intolerant Asthma (AIA) (Glucocorticosteroid-treated) | Higher this compound levels (5.5 ppm) compared to untreated AIA subjects (1.9 ppm). | Targeted Eicosanoid Lipidomics | uj.edu.pl |

| Children with Bronchial Hyperresponsiveness (BHR) | This compound concentrations and PA ratios were significantly increased. | Mass Spectrometry | uj.edu.pl |

| SARS-CoV-2 Infected Patients | This compound levels were increased. | Liquid Chromatography-Mass Spectrometry (LC-MS) | researchgate.net |

Evaluation of this compound in Other Biological Fluids and Tissues (e.g., Sputum)

Beyond EBC, researchers have evaluated this compound and its precursors in other biological materials to understand their role in inflammatory processes. These samples include sputum, bronchoalveolar lavage fluid (BALF), and specific immune cells. researchgate.nettum.depnas.org

Analysis of induced sputum provides a more direct sample of airway secretions. Studies have investigated eicosanoid metabolites in the sputum of patients with aspirin-exacerbated respiratory disease (AERD), also known as N-ERD, and found distinct metabolic profiles compared to healthy controls. tum.deovid.com While direct quantitative data for this compound in sputum is limited in some studies, the presence of related 15-lipoxygenase (15-LO) pathway metabolites, such as 15-hydroxyeicosatetraenoic acid (15-HETE), has been documented in sputum from asthmatic individuals. pnas.org

The analytical methods for these samples are similar to those used for EBC, relying on liquid chromatography-mass spectrometry (LC-MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) for separation and detection. pnas.org For example, targeted lipidomic analysis by tandem mass spectrometry was used to measure this compound in BALF from severe COVID-19 patients, revealing a significant increase in this and other inflammatory lipid mediators. researchgate.net Furthermore, eoxins, including the metabolic precursor to this compound, have been identified and quantified in isolated human eosinophils, mast cells, and nasal polyps using RP-HPLC and LC-MS/MS. pnas.org

Table 2: Detection of this compound and Related Metabolites in Various Biological Samples

| Biological Sample | Analyte(s) | Key Findings | Analytical Method | Source |

|---|---|---|---|---|

| Sputum | Eicosanoid Metabolites | Distinct metabolite clusters found in N-ERD subjects compared to healthy controls. | Targeted Metabolomics | tum.de |

| Bronchoalveolar Lavage Fluid (BALF) | This compound | Increased levels found in severe COVID-19 patients requiring mechanical ventilation. | Targeted Lipidomics by Tandem Mass Spectrometry | researchgate.net |

| Human Eosinophils | Eoxin C4, Eoxin D4, this compound | Eosinophils metabolize Eoxin C4 into Eoxin D4 and this compound. | RP-HPLC, LC-MS/MS | pnas.org |

| Human Mast Cells | Eoxin C4, Eoxin D4 | Demonstrated capacity to produce both Eoxin C4 and Eoxin D4. | LC-MS/MS, Enzyme Immunoassay (EIA) | pnas.org |

| Nasal Polyps | Eoxin C4 | Surgically removed nasal polyps from allergic subjects were found to produce Eoxin C4. | RP-HPLC, LC-MS/MS | pnas.org |

Future Research Directions and Therapeutic Targeting Potential

Elucidation of Undetermined Enzymatic Steps in Eoxin E4 Biosynthesis

The biosynthesis of this compound originates from arachidonic acid and proceeds through a series of enzymatic conversions analogous to the leukotriene pathway. wikipedia.orgwikipedia.org The initial, rate-limiting step is the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) by the enzyme 15-lipoxygenase-1 (15-LO-1). wikipedia.org This is followed by a sequence of transformations to produce the successive eoxin intermediates. While some enzymes in this cascade have been identified, critical steps leading to the final product, EXE4, remain uncharacterized.

The established pathway involves the conversion of 15(S)-HpETE to the unstable epoxide intermediate Eoxin A4 (EXA4). wikipedia.orgnih.govwikipedia.org Subsequently, Leukotriene C4 synthase (LTC4S) conjugates EXA4 with glutathione (B108866) to form Eoxin C4 (EXC4). wikipedia.org The pathway continues with the conversion of EXC4 to Eoxin D4 (EXD4), and finally to this compound (EXE4). However, the specific enzymes responsible for these last two steps have not been definitively identified. wikipedia.org Research suggests that an uncharacterized gamma-glutamyltransferase is responsible for the EXC4 to EXD4 conversion, while an unidentified dipeptidase likely catalyzes the final step from EXD4 to EXE4. wikipedia.org

Future research must focus on the isolation and characterization of these unknown enzymes to fully elucidate the EXE4 biosynthetic pathway. This will involve classical protein purification, expression cloning, and functional assays to confirm enzymatic activity. Pinpointing these molecular components is a critical prerequisite for understanding the regulation of EXE4 production and for the development of targeted therapeutic inhibitors.

| Biosynthetic Step | Precursor | Product | Enzyme | Status |

|---|---|---|---|---|

| Oxygenation | Arachidonic Acid | 15(S)-HpETE | 15-Lipoxygenase-1 (ALOX15) | Determined |

| Epoxidation | 15(S)-HpETE | Eoxin A4 (EXA4) | 15-Lipoxygenase-1 (ALOX15) | Proposed |

| Glutathione Conjugation | Eoxin A4 (EXA4) | Eoxin C4 (EXC4) | Leukotriene C4 Synthase (LTC4S) | Determined |

| Glutamyl Cleavage | Eoxin C4 (EXC4) | Eoxin D4 (EXD4) | Unidentified Gamma-Glutamyltransferase | Undetermined |

| Glycyl Cleavage | Eoxin D4 (EXD4) | This compound (EXE4) | Unidentified Dipeptidase | Undetermined |

Comprehensive Characterization of Novel this compound Receptors and their Signaling Pathways

A significant barrier to understanding the biological role of this compound is the lack of an identified specific receptor. Eoxins are known to be proinflammatory and can induce vascular permeability, a key feature of inflammation. nih.govnih.gov This biological activity strongly implies the existence of one or more cell-surface receptors that recognize EXE4 and transduce its signal.

Given that EXE4 is the 14,15-analog of Leukotriene E4 (LTE4), research into LTE4 receptors provides a logical starting point. wikipedia.org While LTE4 has low affinity for the classical cysteinyl leukotriene receptors CysLT1R and CysLT2R, it has been shown to elicit biological responses through other receptors, such as the purinergic P2Y12 receptor. nih.govnih.gov Furthermore, studies have suggested the existence of a novel, yet-to-be-cloned LTE4-selective receptor, particularly in the cutaneous microvasculature. nih.gov These findings raise the compelling possibility that EXE4 may also interact with a novel G-protein coupled receptor (GPCR) or co-opt existing receptors for other ligands.

Future research efforts should be directed towards:

Receptor Binding Assays: Using radiolabeled EXE4 to screen cell lines known to respond to eoxins (e.g., eosinophils, mast cells) to identify specific binding sites.

Functional Screening: Employing high-throughput screening of orphan GPCR libraries to identify receptors that are activated by EXE4.

Signaling Pathway Analysis: Once a candidate receptor is identified, downstream signaling pathways must be characterized. Eoxin-induced vascular permeability is likely mediated by common signaling cascades such as intracellular calcium mobilization and cytoskeleton rearrangement, which should be investigated. nih.gov

Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology

A comprehensive understanding of the role of this compound in complex biological systems requires an integrative approach. The advent of high-throughput "omics" technologies provides the tools to move beyond single-gene or single-pathway analysis and toward a systems-level view. frontiersin.orgelucidata.io Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal novel insights into the regulation of the EXE4 pathway and its downstream consequences.

A future multi-omics research strategy for this compound could include:

Genomics: Genome-wide association studies (GWAS) in populations with inflammatory diseases like asthma or allergic rhinitis could identify single nucleotide polymorphisms (SNPs) in the ALOX15 gene (encoding 15-LO-1) or other putative pathway genes that correlate with disease severity or eoxin levels.

Transcriptomics: RNA-sequencing of relevant immune cells (e.g., eosinophils, mast cells) under various pro-inflammatory stimuli can reveal how the expression of EXE4 biosynthetic enzymes is transcriptionally regulated and identify co-regulated genes and pathways.

Proteomics: Quantitative mass spectrometry can be used to measure the protein levels of the entire enzymatic cascade of EXE4 synthesis in response to stimuli, providing a more direct assessment of the pathway's capacity than transcriptomics alone.

Metabolomics: Advanced lipidomics, using techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the precise quantification of EXE4 and other eicosanoids in biological fluids and tissues. atsjournals.org This provides a direct readout of the pathway's activity and can serve as a biomarker.

By integrating these disparate datasets, researchers can build comprehensive models of the eoxin pathway. nih.gov For instance, correlating genetic variants with transcript, protein, and metabolite levels can establish causal links between genotype and biochemical phenotype. This systems biology approach will be instrumental in creating a holistic picture of this compound biology, identifying critical regulatory nodes, and discovering robust biomarkers for inflammatory diseases.

Q & A

Q. What is the biosynthetic pathway of eoxin E4 in human cells, and how does it differ from leukotriene synthesis?

this compound (EXE4) is synthesized via the 12/15-lipoxygenase (15-LOX-1) pathway in eosinophils and mast cells. The process begins with the oxidation of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is further metabolized to the unstable epoxide intermediate eoxin A4 (EXA4). EXA4 is conjugated with glutathione to form eoxin C4 (EXC4), which is sequentially hydrolyzed to EXD4 and finally EXE4 . This pathway parallels leukotriene biosynthesis but differs in the initial lipoxygenase (15-LOX-1 vs. 5-LOX) and cell-type specificity (eosinophils/mast cells vs. neutrophils) .

Q. What are the standard methodologies for detecting and quantifying this compound in biological samples?

Detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated EXE4) to ensure accuracy. Sample preparation includes solid-phase extraction to isolate eoxins from plasma or tissue homogenates. Validation requires assessing limits of detection (LOD < 1 pg/mL), linearity (R² > 0.99), and intra-/inter-day precision (CV < 15%) . Immunoassays (ELISA) are less common due to cross-reactivity with structurally similar leukotrienes .

Advanced Research Questions

Q. How can experimental designs differentiate this compound’s pro-inflammatory effects from those of leukotrienes in chronic inflammatory models?

To isolate EXE4-specific effects:

- Use 15-LOX-1 inhibitors (e.g., PD146176) or knockout models to suppress EXE4 synthesis while preserving leukotriene pathways.

- Employ receptor antagonists (e.g., CysLT1R blockers) to distinguish EXE4 signaling from leukotriene-receptor interactions.

- Measure downstream biomarkers (e.g., IL-4, IL-13 for eosinophilic inflammation) alongside EXE4 levels in murine asthma or dermatitis models .

- Validate findings with human primary eosinophils cultured under hypoxic conditions, which upregulate 15-LOX-1 activity .

Q. What strategies resolve contradictions in studies reporting conflicting roles of this compound in cancer progression?

Contradictions may arise from tissue-specific expression of 15-LOX-1 isoforms or variability in tumor microenvironments. To address this:

- Perform meta-analyses stratified by cancer type (e.g., colorectal vs. ovarian) and EXE4 quantification methods.

- Conduct co-culture experiments with cancer-associated fibroblasts and immune cells to model tumor-stroma interactions.

- Use single-cell RNA sequencing to identify EXE4-producing cell subsets within tumors .

Q. How can researchers optimize protocols for studying this compound in low-abundance biological samples (e.g., cerebrospinal fluid)?

- Pre-concentrate samples via lyophilization or centrifugal filtration.

- Derivatize EXE4 with pentafluorobenzyl esters to enhance LC-MS/MS sensitivity.

- Validate recovery rates (>80%) using spiked samples and account for matrix effects with standard additions .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound signaling studies?

- Fit data to sigmoidal dose-response curves (variable slope) using nonlinear regression (e.g., GraphPad Prism).

- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.

- Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.

- Report effect sizes (Cohen’s d) and statistical power (>0.8) to ensure robustness .

Q. How should researchers address variability in this compound measurements across different laboratory settings?

- Standardize pre-analytical factors (e.g., anticoagulants: EDTA vs. heparin; sample storage at −80°C).

- Participate in inter-laboratory proficiency testing using shared reference materials.

- Publish detailed protocols in supplementary materials, including instrument parameters and quality control criteria .

Ethical and Reproducibility Guidelines

Q. What ethical considerations apply when studying this compound in human participants with eosinophilic disorders?

- Obtain informed consent for biospecimen collection, emphasizing risks of genetic profiling.

- Anonymize data to protect participant privacy, especially in small cohorts.

- Disclose conflicts of interest (e.g., funding from pharmaceutical companies developing LOX inhibitors) .

Q. How can authors enhance the reproducibility of this compound research in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.